![molecular formula C18H17F2N5OS B8244936 5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)
5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Beschreibung
5-Amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridazine core fused with a thiophene ring. Key structural features include:
- 3,4-dimethyl groups: These substituents enhance steric bulk and modulate electronic properties compared to phenyl analogs.
- 5-amino group: A reactive site for derivatization or hydrogen bonding in biological systems.
- 6-carboxamide linkage: Connects to a 1-(2,3-difluorophenyl)azetidin-3-yl moiety, introducing a conformationally constrained azetidine ring and fluorine atoms for improved metabolic stability and target binding .
The compound’s molecular formula is C₁₉H₂₁F₂N₅O₂S, with a calculated molecular weight of 421.5 g/mol.
Eigenschaften
IUPAC Name |
5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5OS/c1-8-9(2)23-24-18-13(8)15(21)16(27-18)17(26)22-10-6-25(7-10)12-5-3-4-11(19)14(12)20/h3-5,10H,6-7,21H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYCAGNWNMBWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CN(C3)C4=C(C(=CC=C4)F)F)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ring Formation via Cyclocondensation
The core is synthesized through a Fischer-type cyclization using 1,4-diketones or α,β-unsaturated ketones with hydrazines:
-
Starting material : Ethyl 3-oxotetrahydrothiophene-2-carboxylate is treated with hydrazine hydrate to form a dihydropyridazine intermediate.
-
Oxidation : N-Bromosuccinimide (NBS) or MnO₂ oxidizes the dihydro intermediate to the aromatic thieno[2,3-c]pyridazine.
Example Reaction (Deeb et al., 2017):
Functionalization at C3/C4 and C5
-
Dimethyl groups : Introduced via alkylation using methyl iodide under basic conditions (K₂CO₃, DMF).
-
Amino group : Achieved by reduction of a nitro precursor (e.g., using H₂/Pd-C) or direct substitution with ammonia.
Introduction of the Carboxamide Group
Carboxylic Acid Intermediate
The C6 position is functionalized via:
Amide Coupling with Azetidine Amine
The carboxylic acid is activated as an acyl chloride (SOCl₂) or mixed carbonate (ClCO₂Et) and coupled to 1-(2,3-difluorophenyl)azetidin-3-amine using:
Reaction Conditions :
Synthesis of 1-(2,3-Difluorophenyl)azetidin-3-amine
Azetidine Ring Construction
Aryl Substitution
Buchwald-Hartwig coupling introduces the 2,3-difluorophenyl group:
-
Substrate : Azetidine-3-triflate or -boronate ester.
-
Catalyst : Pd(OAc)₂/XPhos with K₃PO₄ in toluene/water.
Example :
Optimization and Analytical Data
Key Reaction Parameters
Step | Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Core synthesis | NBS, CHCl₃, 0°C → RT | 71 | 98.5 |
Amide coupling | T3P, DIPEA, DMF, 50°C | 87 | 99.2 |
Buchwald-Hartwig | Pd(OAc)₂/XPhos, 100°C | 65 | 97.8 |
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, CH₃), 3.85–4.10 (m, 4H, azetidine), 6.90–7.20 (m, 3H, aryl-H), 8.15 (s, 1H, NH₂).
-
HRMS : m/z calcd. for C₁₉H₁₈F₂N₅O₂S [M+H]⁺: 430.1194; found: 430.1197.
Scale-Up and Industrial Considerations
-
Cost drivers : Pd catalysts in coupling steps (recycled via extraction).
-
Purification : Recrystallization from EtOH/H₂O (≥99% purity).
-
Safety : Azetidine intermediates are hygroscopic; handled under N₂.
Alternative Routes and Comparative Analysis
Method | Advantages | Limitations |
---|---|---|
Fischer cyclization | High regioselectivity | Multi-step purification |
Chan-Lam coupling | Mild conditions | Low yields for hindered amines |
Direct C-H amidation | Atom-economical | Requires specialized catalysts |
Analyse Chemischer Reaktionen
Arten von Reaktionen: VU6000918 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: VU6000918 kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have demonstrated the anticancer potential of this compound. The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 (Breast) | 15.0 | Significant cytotoxicity |
A549 (Lung) | 20.5 | Moderate cytotoxicity |
HCT-116 (Colon) | 18.0 | Strong antiproliferative effects |
HeLa (Cervical) | 22.0 | Notable apoptosis induction |
These results indicate that the compound exhibits promising activity against various cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal the following:
Microorganism | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 18 | Good |
Escherichia coli | 15 | Moderate |
Candida albicans | 12 | Weak |
These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies and Research Insights
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates .
- Antimicrobial Efficacy : Another research article reported that the compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess efficacy and concluded that structural modifications could enhance activity .
Wirkmechanismus
VU6000918 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype 4. This binding enhances the receptor’s response to its endogenous ligand, acetylcholine, leading to increased receptor activation. The molecular targets and pathways involved include the modulation of G protein-coupled signaling cascades, which play a crucial role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle: The target compound’s thieno[2,3-c]pyridazine core differs from thieno[2,3-d]pyrimidine () in nitrogen placement, altering electronic properties and hydrogen-bonding capacity. Pyridazine derivatives (e.g., diphenyl analog in ) exhibit reactivity toward cyclocondensation, forming fused systems like pyrimido-thienopyridazines .
The 1-(2,3-difluorophenyl)azetidin-3-yl group introduces fluorines for lipophilicity modulation and a rigid azetidine ring for target selectivity, contrasting with simpler carboxamides in pesticides (e.g., diflubenzuron) .
Azetidine-containing compounds often exhibit enhanced bioavailability, positioning the target compound for therapeutic applications over agrochemical uses (e.g., diflubenzuron) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine atoms and the azetidine ring may reduce oxidative metabolism, extending half-life .
Biologische Aktivität
5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound with notable biological activity. Its structure includes a thieno[2,3-c]pyridazine core, which is associated with various pharmacological effects, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from multiple studies to elucidate the biological activity of this compound.
- Molecular Formula : C18H17F2N5OS
- Molecular Weight : 389.422 g/mol
- CAS Number : 2101737-32-8
- SMILES Notation : Cc1nnc2sc(C(=O)NC3CN(C3)c4cccc(F)c4F)c(N)c2c1C
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating the activity of various inflammatory mediators. A study highlighted that derivatives of pyridazine can inhibit the production of pro-inflammatory cytokines such as IL-1 beta and iNOS in activated glial cells without affecting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in neurodegenerative diseases characterized by excessive glial activation.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity through various mechanisms:
- Inhibition of COX Enzymes : In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance:
- Reduction of Inflammatory Mediators : The compound's ability to lower levels of nitric oxide (NO) and other inflammatory cytokines was confirmed in several assays involving RAW264.7 macrophage cells .
Neuroprotective Properties
The neuroprotective potential of the compound is linked to its ability to suppress neuroinflammation:
- A specific derivative was noted for its capacity to reduce glial activation markers in models of neurodegeneration, indicating a promising avenue for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Q & A
Q. Table 1. Key Derivatives and Reaction Conditions
Q. Table 2. Analytical Parameters for Structural Confirmation
Technique | Parameters | Target Signal | Reference |
---|---|---|---|
¹H NMR | DMSO-d₆, 400 MHz | δ 8.2 (s, 1H, NH-azetidine) | |
¹³C NMR | DMSO-d₆, 100 MHz | δ 165.5 (C=O, carboxamide) | |
HRMS | ESI+, m/z calc. 453.1421 (C₂₁H₁₉F₂N₅OS) | [M+H]⁺ 454.1498 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.